Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride
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Overview
Description
Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride is a complex organic compound. It is characterized by the presence of a benzyl alcohol group, a p-hydroxy group, and a hydrochloride salt. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the aminoethyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, alcohols, and amines. These derivatives have their own unique properties and applications.
Scientific Research Applications
Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development and delivery systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl alcohol, p-hydroxy-alpha-(1-((1-methyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)amino)ethyl)-, hydrochloride include:
- 3,5-Diiodo-4-hydroxy-alpha-(1-((1-methyl-2-phenoxyethyl)amino)ethyl)benzyl alcohol
- 3,5-Dihydroxybenzyl alcohol
- 3,5-Dibromo-4-hydroxy-alpha-(1-((1-methyl-3-phenylpropyl)amino)ethyl)benzyl alcohol hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical properties and wide range of applications.
Properties
CAS No. |
87081-21-8 |
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Molecular Formula |
C20H26ClNO4 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[1-(2-methyl-1,3-benzodioxol-2-yl)propan-2-ylamino]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C20H25NO4.ClH/c1-13(12-20(3)24-17-6-4-5-7-18(17)25-20)21-14(2)19(23)15-8-10-16(22)11-9-15;/h4-11,13-14,19,21-23H,12H2,1-3H3;1H |
InChI Key |
BRGZWKQYRYHBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(OC2=CC=CC=C2O1)C)NC(C)C(C3=CC=C(C=C3)O)O.Cl |
Origin of Product |
United States |
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